BenchChemオンラインストアへようこそ!

4-{[1-(3-Fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine

Lipophilicity Drug design ACC inhibitor SAR

Ensure SAR rigor with CAS 2097890-75-8, the critical 3-fluoro-4-methylbenzoyl pyrrolidine derivative. Its XLogP3 of 3.1 and TPSA of 55.3Ų uniquely deconvolute steric/hydrophobic effects from H-bonding contributions in ACC isoform profiling, providing superior oral absorption potential vs. heterocyclic acyl analogs. Select this as the methyl-substituted panel standard to avoid irreproducible results in metabolic disease models.

Molecular Formula C18H20FN3O2
Molecular Weight 329.375
CAS No. 2097890-75-8
Cat. No. B2734648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(3-Fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine
CAS2097890-75-8
Molecular FormulaC18H20FN3O2
Molecular Weight329.375
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC(=NC(=C3)C)C)F
InChIInChI=1S/C18H20FN3O2/c1-11-4-5-14(9-16(11)19)18(23)22-7-6-15(10-22)24-17-8-12(2)20-13(3)21-17/h4-5,8-9,15H,6-7,10H2,1-3H3
InChIKeyGQRUMRJAIKSCPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[1-(3-Fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine (CAS 2097890-75-8): Pyrimidine-Substituted Pyrrolidine Building Block for ACC-Targeted Medicinal Chemistry


4-{[1-(3-Fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine (CAS 2097890-75-8, C₁₈H₂₀FN₃O₂, MW 329.37) is a synthetic pyrimidine-substituted pyrrolidine derivative within the Boehringer Ingelheim acetyl-CoA carboxylase (ACC) inhibitor chemotype disclosed in US 8,962,641 [1]. The compound features a 2,6-dimethylpyrimidine core linked via an ether bridge to a pyrrolidin-3-yl scaffold bearing a 3-fluoro-4-methylbenzoyl substituent, with a computed XLogP3 of 3.1 and topological polar surface area of 55.3 Ų [2]. It is catalogued under PubChem CID 126850728 and is primarily utilized as a research intermediate in structure-activity relationship (SAR) campaigns targeting metabolic disorders.

Why 4-{[1-(3-Fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine Cannot Be Interchanged with In-Class Analogs in ACC Inhibitor Research


Within the Boehringer Ingelheim pyrimidine-substituted pyrrolidine series, the acyl substituent on the pyrrolidine nitrogen is a critical determinant of ACC isoform potency and selectivity [1]. Even subtle modifications — such as replacing the 3-fluoro-4-methylbenzoyl group with a 3-fluoro-4-methoxybenzoyl, furan-2-carbonyl, or 4-bromothiophene-2-carbonyl moiety — produce marked shifts in lipophilicity, hydrogen-bonding capacity, and steric occupancy of the ACC binding pocket [2]. These changes can alter not only enzyme inhibition IC₅₀ values but also metabolic stability and off-target profiles. Generic substitution without explicit comparative pharmacological data therefore risks irreproducible SAR results and wasted synthesis resources. The evidence below quantifies the specific physicochemical differentiators between this compound and its closest commercially available analogs.

Evidence Guide: Quantifiable Differentiation of 4-{[1-(3-Fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine (CAS 2097890-75-8) Versus Closest Analogs


Lipophilicity Comparison: XLogP3 of 3-Fluoro-4-methylbenzoyl Analog vs. 3-Fluoro-4-methoxybenzoyl Analog

The 3-fluoro-4-methylbenzoyl substituent of the target compound confers a computed XLogP3 of 3.1, reflecting its moderately lipophilic character [1]. In contrast, the closest commercially available analog — 4-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine (CAS 2097893-61-1) — replaces the para-methyl group with a para-methoxy group, introducing an additional hydrogen-bond acceptor and reducing lipophilicity [2]. This difference directly impacts membrane permeability predictions and ACC binding-site desolvation energetics.

Lipophilicity Drug design ACC inhibitor SAR

Hydrogen-Bond Acceptor Count Differentiation: Methyl vs. Methoxy Substituent Impact on ACC Active-Site Interactions

The target compound possesses a total of 5 hydrogen-bond acceptor (HBA) atoms (two pyrimidine N, ether O, amide carbonyl O, and aryl F) [1]. The 3-fluoro-4-methoxybenzoyl analog (CAS 2097893-61-1) contains 6 HBA atoms due to the additional methoxy oxygen [2]. In the ACC binding site reported in the Boehringer Ingelheim patent series, the para-position of the benzoyl group projects toward a mixed hydrophobic/hydrophilic subpocket; the extra HBA on the methoxy analog can engage in water-mediated hydrogen bonds that may alter binding kinetics, while the methyl substituent on the target compound maintains a purely hydrophobic contact [3].

Hydrogen bonding ACC binding Medicinal chemistry SAR

Steric Occupancy at the Aryl Para-Position: Methyl vs. Methoxy vs. Unsubstituted Analogs

The para-methyl group (van der Waals volume ≈ 13.7 cm³/mol) on the target compound's 3-fluoro-4-methylbenzoyl moiety occupies a steric volume intermediate between an unsubstituted benzoyl group and the larger para-methoxy substituent (van der Waals volume ≈ 16.5 cm³/mol) found on CAS 2097893-61-1 [1]. Within the Boehringer Ingelheim ACC inhibitor SAR landscape, this para-position steric occupancy directly correlates with ACC1/ACC2 isoform selectivity, as the hydrophobic pocket dimensions differ between isoforms [2]. Therefore, the methyl-substituted compound occupies a distinct steric niche that cannot be replicated by either unsubstituted or methoxy-substituted analogs.

Steric effects ACC inhibitor design SAR

Topological Polar Surface Area (TPSA) Comparison and Predicted Oral Bioavailability Screening

The target compound has a computed TPSA of 55.3 Ų [1], which falls within the favorable range for oral bioavailability (typically < 140 Ų for CNS drugs, < 90–100 Ų preferred). In comparison, the furan-2-carbonyl analog (CAS 2097894-95-4) and 4-bromothiophene-2-carbonyl analog each contain additional heteroatoms in the acyl group that elevate TPSA beyond 60 Ų, reducing passive membrane permeation potential [2]. For researchers prioritizing oral bioavailability in lead optimization, the target compound's lower TPSA provides a measurable advantage over heterocyclic acyl-substituted analogs.

TPSA Oral bioavailability prediction Physicochemical screening

Optimal Application Scenarios for 4-{[1-(3-Fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine (CAS 2097890-75-8) Based on Quantified Differentiation Evidence


ACC Inhibitor SAR Studies Requiring a Pure Hydrophobic para-Substituent for Unambiguous Pharmacophore Mapping

When constructing a para-substituent SAR series for Boehringer Ingelheim-type ACC inhibitors, the 3-fluoro-4-methylbenzoyl analog (CAS 2097890-75-8) provides a critical data point between unsubstituted (para-H) and para-methoxy variants. Its XLogP3 of 3.1 and absence of an additional H-bond acceptor at the para-position [1] ensure that any observed potency differences can be attributed solely to steric and hydrophobic effects, without confounding hydrogen-bonding contributions. This makes it an essential comparator for deconvoluting binding free-energy components [2].

Lead Optimization Campaigns Prioritizing Oral Bioavailability and Passive Membrane Permeability

With a TPSA of 55.3 Ų — approximately 7–10 Ų lower than heterocyclic acyl analogs such as the furan-3-carbonyl and 4-bromothiophene-2-carbonyl variants [1] — the target compound is the preferred starting scaffold when oral absorption is a lead-candidate requirement. Its computed properties predict superior passive membrane flux, making it suitable for early-stage in vivo pharmacokinetic studies in rodent models of metabolic disease [2].

Chemical Probe Development for ACC1/ACC2 Isoform Selectivity Profiling

The para-methyl group's van der Waals volume (≈13.7 cm³/mol) occupies a steric niche that, based on patent-disclosed ACC inhibitor SAR, differentially engages the hydrophobic subpockets of ACC1 versus ACC2 [1]. Researchers synthesizing isoform-selective chemical probes should select this compound as the methyl-substituted representative in a panel that includes the para-H and para-OCH₃ analogs, enabling systematic isoform selectivity profiling [2].

Synthetic Intermediate for Further Functionalization via the 2,6-Dimethylpyrimidine Core

The 2,6-dimethylpyrimidine core of the target compound is amenable to further derivatization at the 5-position or through methyl group oxidation, while the defined stereocenter on the pyrrolidine ring (unspecified configuration) allows stereochemical probing. The compound's structural identity is confirmed by InChI Key GQRUMRJAIKSCPP-UHFFFAOYSA-N, enabling unambiguous registration and tracking in compound management systems [1].

Quote Request

Request a Quote for 4-{[1-(3-Fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.